FXIa-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FXIa-IN-1 is a potent β-lactam covalent heparin-derived factor XIa inhibitor. Factor XIa inhibitors have emerged as promising therapeutic agents for treating thrombotic diseases due to their ability to combine anticoagulant and profibrinolytic effects with a low bleeding risk .
Méthodes De Préparation
The synthesis of FXIa-IN-1 involves a series of chemical reactions. The target compounds with isoquinoline rings are synthesized via 13 steps of chemical reactions . The synthetic route includes the incorporation of bicyclic isoquinoline and naphthalene fragments, which are designed to replace the aniline motif of asundexian . The reaction conditions and specific reagents used in each step are crucial for achieving the desired selectivity and potency of the final product .
Analyse Des Réactions Chimiques
FXIa-IN-1 undergoes various types of chemical reactions, including substitution and cyclization reactions. The synthesis involves the use of common reagents such as isoquinoline and naphthalene derivatives . The major products formed from these reactions are the bicyclic compounds that exhibit selective inhibition of factor XIa and plasma kallikrein . The structural determinants, such as the carboxylic acid moiety and steric hindrance, play a pivotal role in retaining inhibition of factor XIa and plasma kallikrein .
Applications De Recherche Scientifique
FXIa-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is used to develop novel anticoagulants with reduced bleeding risk while preserving antithrombotic efficacy . In biological research, it serves as a tool to study the role of factor XIa in the coagulation cascade and its potential as a therapeutic target . The compound is also utilized in the development of chemical tools for investigating factor XIa activity, such as substrates, inhibitors, and activity-based probes .
Mécanisme D'action
This compound exerts its effects by inhibiting factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade . The inhibition of factor XIa prevents the activation of factor IX, thereby reducing thrombin generation and clot formation . This mechanism of action makes this compound a valuable anticoagulant with a lower risk of bleeding compared to traditional anticoagulants .
Comparaison Avec Des Composés Similaires
FXIa-IN-1 is unique due to its potent and selective inhibition of factor XIa. Similar compounds include other factor XIa inhibitors such as asundexian and compounds with bicyclic isoquinoline and naphthalene fragments . These compounds share a common mechanism of action but differ in their structural features and selectivity profiles . The incorporation of novel P2’ fragments in this compound enhances its selectivity and potency compared to other inhibitors .
Propriétés
Formule moléculaire |
C20H19F3N4O5 |
---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
(2S,3R)-3-[(2-aminopyridin-4-yl)methyl]-4-oxo-1-[[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamoyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19F3N4O5/c1-10(12-2-4-13(5-3-12)32-20(21,22)23)26-19(31)27-16(18(29)30)14(17(27)28)8-11-6-7-25-15(24)9-11/h2-7,9-10,14,16H,8H2,1H3,(H2,24,25)(H,26,31)(H,29,30)/t10-,14-,16+/m1/s1 |
Clé InChI |
XIMAOIZVSDZWGY-HQQWDMGQSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.